molecular formula C21H33Cl2N5 B12055453 N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride

N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride

Cat. No.: B12055453
M. Wt: 426.4 g/mol
InChI Key: NWTFXXRTEZPWMI-UHFFFAOYSA-N
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Description

N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives. Substitution reactions often result in the formation of various substituted pyrazoloquinoline compounds .

Mechanism of Action

The mechanism of action of N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride is unique due to its specific pyrazoloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H33Cl2N5

Molecular Weight

426.4 g/mol

IUPAC Name

N',N'-diethyl-N-[3-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-4-yl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C21H31N5.2ClH/c1-6-25(7-2)13-12-22-20-17-10-8-9-11-18(17)23-21-19(20)16(5)24-26(21)14-15(3)4;;/h8-11,15H,6-7,12-14H2,1-5H3,(H,22,23);2*1H

InChI Key

NWTFXXRTEZPWMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=NN(C2=NC3=CC=CC=C31)CC(C)C)C.Cl.Cl

Origin of Product

United States

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